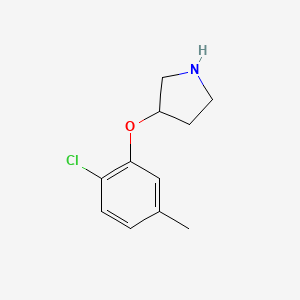
3-(2-氯-5-甲苯氧基)吡咯烷
描述
3-(2-Chloro-5-methylphenoxy)pyrrolidine is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It has potential applications in research and industry.
Molecular Structure Analysis
The molecular structure of 3-(2-Chloro-5-methylphenoxy)pyrrolidine comprises a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The ring is attached to a phenyl group, which is further substituted with a chlorine atom and a methyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Chloro-5-methylphenoxy)pyrrolidine include a molecular weight of 211.69 g/mol and a density of 1.2±0.1 g/cm3 . The boiling point is 316.9±42.0 °C at 760 mmHg .科学研究应用
合成和化学性质
- 吡咯烷-2-酮衍生物的合成:一项研究描述了从氯代吡咯烷-2-酮合成 5-甲氧基-3-吡咯烷-2-酮,这些酮在农用化学品或医药化合物的制备中很有用 (Ghelfi 等,2003)。
- 获得吡咯烷-2-酮:另一项研究在温和条件下实现了从氯代吡咯烷-2-酮合成 5-甲氧基或 5,5-二甲氧基-4-甲基-3-吡咯烷-2-酮 (Bellesia 等,2001)。
生物学和医药应用
- 吡咯烷的生物效应:一篇研究文章强调吡咯烷显示出显着的生物效应,并用于医药、工业和农用化学物质。它们的合成是通过 [3+2] 环加成反应探索的 (Żmigrodzka 等,2022)。
- 吡咯烷酮的分离和合成:对 Penicillium brevicompactum Dierckx 的研究导致分离和合成了具有抗幼激素和杀虫活性的吡咯烷酮,表明在害虫控制中具有潜在应用 (Cantín 等,1999)。
工业和杂项应用
- 吡咯烷衍生物的促智作用:一项研究专注于具有促智作用的原创吡咯烷衍生物,表明这些化合物可以改善记忆过程并诱导脑神经传递的变化 (Petkov 等,1991)。
- 二硫鎓衍生物的合成:由苯乙酮和吡咯烷合成了新型溴代二硫鎓高氯酸盐,显示出工业应用的潜力 (Sarbu 等,2019)。
属性
IUPAC Name |
3-(2-chloro-5-methylphenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-2-3-10(12)11(6-8)14-9-4-5-13-7-9/h2-3,6,9,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEFJUMNUGTKAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



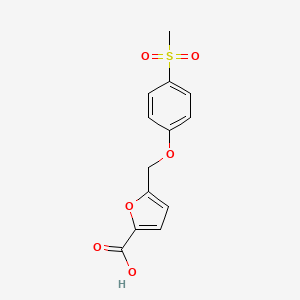


![Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1439199.png)
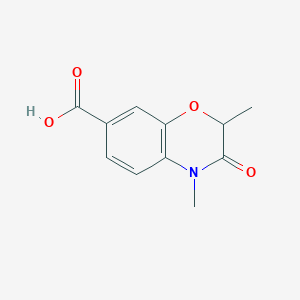

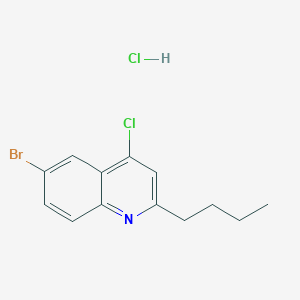
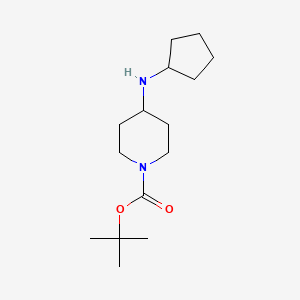

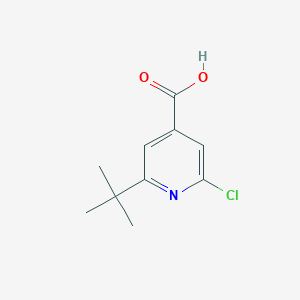
![8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B1439211.png)
![3-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine](/img/structure/B1439215.png)

